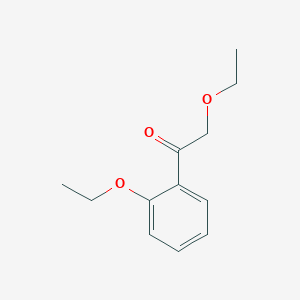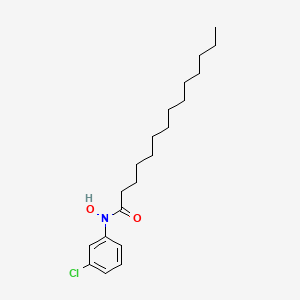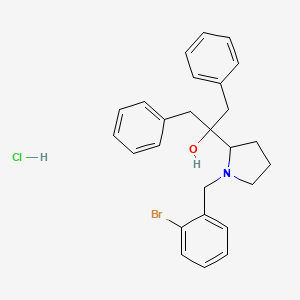![molecular formula C9H22NO3P B14430986 Diethyl [3-(dimethylamino)propyl]phosphonate CAS No. 79333-82-7](/img/structure/B14430986.png)
Diethyl [3-(dimethylamino)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(dimethylamino)propyl]phosphonate is an organophosphorus compound with the molecular formula C9H22NO3P. This compound is characterized by the presence of a phosphonate group attached to a propyl chain, which is further substituted with a dimethylamino group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [3-(dimethylamino)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(dimethylamino)propyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 3-(dimethylamino)propyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.
Procedure: The reactants are mixed in an appropriate solvent, such as tetrahydrofuran (THF), and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [3-(dimethylamino)propyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation: Products include phosphonic acids or phosphonates.
Reduction: Products include phosphine derivatives.
Applications De Recherche Scientifique
Diethyl [3-(dimethylamino)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl [3-(dimethylamino)propyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl phosphonate: Similar in structure but lacks the propyl chain and dimethylamino group.
Diethyl phosphonate: Similar in structure but lacks the propyl chain and dimethylamino group.
Diethyl [3-(diethylamino)propyl]phosphonate: Similar but has an ethyl group instead of a methyl group on the amino substituent.
Uniqueness
Diethyl [3-(dimethylamino)propyl]phosphonate is unique due to the presence of both the dimethylamino group and the phosphonate group, which confer distinct chemical reactivity and binding properties. This combination makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
79333-82-7 |
|---|---|
Formule moléculaire |
C9H22NO3P |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9-7-8-10(3)4/h5-9H2,1-4H3 |
Clé InChI |
DJOGZUGYLSMVRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCN(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)
![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
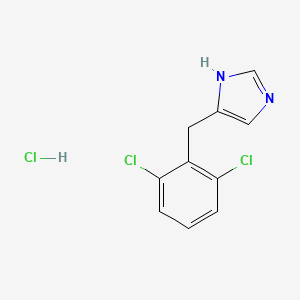
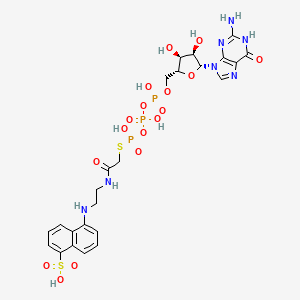
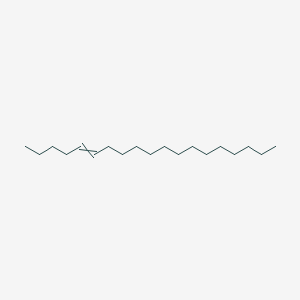
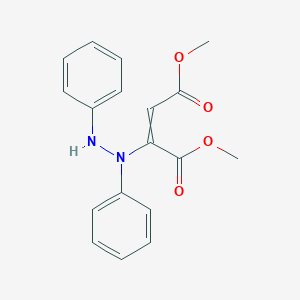
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
